The assembly of 3′-Sialyl-Lewis a (sLea; Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc) requires coordinated actions of specific glycosyltransferases. The initial step involves β1,3-galactosyltransferases adding galactose (Gal) to N-acetylglucosamine (GlcNAc), forming the Type 1 lactosamine core (Galβ1-3GlcNAc). α2,3-Sialyltransferases (ST3Gal-III/IV/VI) then catalyze α2,3-linked sialylation of galactose, producing 3′-sialyl-N-acetyllactosamine. This structure serves as the acceptor substrate for α1,3/4-fucosyltransferases (FUT3, FUT5, FUT6), which attach fucose (Fuc) via α1,4-linkage to GlcNAc to complete sLea synthesis [2] [9].
Enzyme expression patterns critically determine sLea levels:
Table 1: Key Enzymes in sLea Biosynthesis
| Enzyme | Gene | Primary Acceptor | Product | Tissue Specificity |
|---|---|---|---|---|
| ST3Gal-III | ST3GAL3 | Type 1/2 lactosamine | 3′-sialyl-lactosamine | Gastrointestinal epithelia |
| FUT3 | FUT3 | 3′-sialyl-lactosamine | sLea | Intestinal, cancer cells |
| FUT5 | FUT5 | 3′-sialyl-lactosamine | sLea/sLex | Activated endothelial cells |
| C2GnT1 | GCNT1 | Core 1 O-glycan | Core 2 branched O-glycan | Leukocytes, cancer cells |
FUT enzymes exhibit strict regioselectivity governing Lewis epitope formation:
Acceptor substrate conformation dictates efficiency:
Table 2: Substrate Specificity of Human Fucosyltransferases
| Enzyme | Preferred Acceptor | Linkage Formed | Primary Product | Catalytic Efficiency (Km, mM) |
|---|---|---|---|---|
| FUT3 | Neu5Acα2-3Galβ1-3GlcNAc | α1,4 | sLea | 0.45 ± 0.12 |
| FUT3 | Galβ1-3GlcNAc | α1,4 | Lea | 1.32 ± 0.28 |
| FUT5 | Neu5Acα2-3Galβ1-4GlcNAc | α1,3 | sLex | 0.21 ± 0.05 |
| FUT6 | Neu5Acα2-3Galβ1-4GlcNAc | α1,3 | sLex | 0.18 ± 0.04 |
C2GnT1 regulates sLea presentation by generating branched O-glycan scaffolds:
Cellular context modulates regulatory networks:
Table 3: Factors Regulating C2GnT1 Expression and Activity
| Regulatory Mechanism | Effector | Effect on C2GnT1 | Functional Outcome |
|---|---|---|---|
| Transcriptional | NF-κB (TNF-α/IL-1β) | Upregulation | Enhanced core 2 branching in inflammation |
| Transcriptional | SPDEF | Upregulation | Metaplasia-associated sulfomucin synthesis |
| miRNA repression | miR-125b | Downregulation | Reduced sLea in colon cancer progression |
| miRNA repression | miR-34a | Downregulation | Suppressed metastasis in early-stage tumors |
| Cytokine signaling | PGE₂ | Downregulation | Loss of leukocyte adhesion during migration |
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7